molecular formula C18H20O2 B1327522 3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone CAS No. 898775-90-1

3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone

Cat. No.: B1327522
CAS No.: 898775-90-1
M. Wt: 268.3 g/mol
InChI Key: ISBCLMOZBVDNDQ-UHFFFAOYSA-N
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Description

3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone is a propiophenone derivative featuring a 4-methoxyphenyl group at the 3-position and methyl substituents at the 3' and 5' positions of the aromatic ring. This compound belongs to a class of aryl ketones with diverse applications in organic synthesis, pharmaceuticals, and material science. Its structure combines electron-donating (methoxy and methyl) groups, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-10-14(2)12-16(11-13)18(19)9-6-15-4-7-17(20-3)8-5-15/h4-5,7-8,10-12H,6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBCLMOZBVDNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644278
Record name 1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID70644278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-90-1
Record name 1-Propanone, 1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,5-dimethylacetophenone with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of 3’,5’-dimethyl-3-(4-methoxyphenyl)propionic acid.

    Reduction: Formation of 3’,5’-dimethyl-3-(4-methoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in pharmacological studies due to its ability to interact with various biological targets. Research indicates that it may exhibit:

  • Antioxidant Activity : Analogous compounds have demonstrated significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Anticancer Activity : Studies on similar derivatives have indicated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

Organic Synthesis

3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone serves as a versatile building block in organic synthesis:

  • Precursor for Complex Molecules : Its structure allows for further functionalization and modification, leading to the synthesis of more complex organic molecules.
  • Chemical Transformations : The compound can undergo various chemical transformations, including oxidation and reduction reactions, making it useful in synthetic pathways .

Biochemical Research

The compound's interactions with enzymes and receptors can provide insights into its mechanism of action:

  • Enzyme Inhibition Studies : Investigations into its role as an enzyme inhibitor can help elucidate its potential therapeutic effects and biochemical pathways.
  • Protein-Ligand Interactions : The binding affinity of the compound to specific proteins can be studied to understand its biological implications better.

Case Study 1: Antioxidant Properties

A series of derivatives based on similar structures were tested for antioxidant activity using the DPPH radical scavenging method. Compounds derived from 3-(4-methoxyphenyl) showed antioxidant activity exceeding that of ascorbic acid by significant margins, highlighting the potential of such compounds in developing antioxidant therapies .

Case Study 2: Anticancer Activity

Research involving derivatives of this compound has shown promising results against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The cytotoxicity observed indicates that these compounds could lead to new anticancer agents .

Summary of Applications

Application AreaDescription
Medicinal ChemistryPotential use in drug development targeting oxidative stress and cancer.
Organic SynthesisActs as a precursor for more complex molecules; versatile in chemical transformations.
Biochemical ResearchUseful for studying enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone with structurally related propiophenone derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Substituent Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3'-CH₃, 5'-CH₃, 4-OCH₃ (on phenyl) C₁₉H₂₀O₂ 280.36 Electron-donating groups enhance solubility; potential for cytotoxic activity.
2',3'-Dimethyl-3-(4-methoxyphenyl)propiophenone 2'-CH₃, 3'-CH₃, 4-OCH₃ C₁₉H₂₀O₂ 280.36 Steric hindrance near ketone may reduce reactivity compared to 3',5' isomer .
3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone 3'-Cl, 5'-Cl, 4-OCH₃ C₁₇H₁₄Cl₂O₂ 333.20 Electron-withdrawing Cl groups increase electrophilicity; higher reactivity in substitutions .
3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone 3',4',5'-F, 4-OCH₃ C₁₆H₁₃F₃O₂ 294.27 Fluorine atoms enhance metabolic stability and lipophilicity .
3',5'-Dimethyl-3-(2-methylphenyl)propiophenone 3'-CH₃, 5'-CH₃, 2-CH₃ (on phenyl) C₁₉H₂₀O 264.36 Ortho-methyl group introduces steric effects, potentially lowering solubility .

Key Comparisons

Substituent Electronic Effects Methoxy vs. Methyl Groups: The 4-methoxyphenyl group in the target compound provides stronger electron-donating resonance effects compared to methyl groups, enhancing solubility in polar solvents. This contrasts with analogs like 3',5'-Dimethyl-3-(2-methylphenyl)propiophenone, where the absence of a methoxy group reduces polarity . Chlorine and Fluorine Substituents: Electron-withdrawing groups (e.g., Cl in 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone) increase electrophilicity at the ketone, favoring nucleophilic additions. Fluorinated analogs exhibit improved metabolic stability due to reduced oxidative degradation .

Steric and Solubility Considerations The 3',5'-dimethyl configuration in the target compound minimizes steric hindrance around the ketone, facilitating reactions such as Baeyer-Villiger oxidations (as seen in propiophenone derivatives in ). In contrast, 2',3'-dimethyl isomers may hinder access to the reactive site . The 4-methoxyphenyl group enhances water solubility compared to non-polar analogs like 3',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone, which contains a hydrophobic thiomethyl group .

Biological Activity β-Carboline derivatives with 4-methoxyphenyl groups (e.g., 1-(4-methoxyphenyl)-3-substituted-β-carbolines) demonstrate significant cytotoxicity against cancer cell lines, with IC₅₀ values as low as 2.13 μM. This suggests that the methoxy group in the target compound may similarly enhance bioactivity .

Biological Activity

3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone, a synthetic compound belonging to the class of propiophenones, has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its effects on various biological systems.

Chemical Structure and Properties

The chemical formula for this compound is C18H20O2. The compound features a propiophenone backbone with two methyl groups at the 3' and 5' positions and a methoxy group at the para position of the phenyl ring. This structural configuration is significant for its biological activity.

Interaction with Enzymes

Research indicates that this compound interacts with various enzymes, particularly cytochrome P450 enzymes, which are critical for drug metabolism. Such interactions can lead to either inhibition or activation of enzymatic activity, thereby influencing metabolic pathways within cells .

Cellular Effects

The compound has been shown to affect cell signaling pathways and gene expression. For instance, it modulates the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation. Additionally, it can alter the expression levels of specific genes by interacting with transcription factors .

The mechanism through which this compound exerts its effects involves several key processes:

  • Binding Interactions : The compound binds to active sites of enzymes or receptors, affecting their catalytic activity or signal transduction capabilities.
  • Gene Regulation : It influences transcriptional activity by modulating the interaction with regulatory proteins.
  • Metabolic Pathways : The compound participates in phase I and phase II metabolic reactions, leading to the formation of various metabolites that can have distinct biological effects .

Antifungal Activity

A study evaluated the antifungal properties of related compounds and indicated that modifications in structure significantly affect bioactivity. For example, derivatives with methoxy groups exhibited enhanced antifungal activity against Candida albicans with minimum inhibitory concentrations (MICs) ranging from 0.49 to 250 μg/mL .

Antioxidant Activity

The antioxidant potential of derivatives related to this compound was assessed using the DPPH radical scavenging method. Compounds showed varying degrees of activity, with some derivatives demonstrating antioxidant activities exceeding those of ascorbic acid by significant margins (up to 1.4 times) .

Case Studies

  • Cell Line Studies : In vitro studies on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines revealed that compounds incorporating methoxy groups exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. This suggests a structure-activity relationship where methoxy substitution enhances anticancer properties .
  • Mechanistic Insights : Research into the neurotoxicity mechanisms of related compounds indicated that structural modifications could lead to significant changes in biological response profiles, including neuroprotective effects .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntifungalMIC against C. albicans: 0.49–250 μg/mL
AntioxidantScavenging activity > Ascorbic Acid
CytotoxicityHigher against U-87 than MDA-MB-231

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 3',5'-Dimethyl-3-(4-methoxyphenyl)propiophenone?

Methodological Answer: Synthetic optimization should focus on reaction conditions (e.g., temperature, catalyst loading, solvent polarity) and purification techniques. For example:

  • Catalytic Asymmetric Reduction : Use microbial catalysts like Rhodotorula mucilageinosa GIM 2.157 cells to improve enantiomeric excess (ee) in propiophenone derivatives. Substrate concentration studies (1–20 mM) suggest optimal conversion at 10 mM, balancing enzyme saturation and inhibition effects .
  • Chromatographic Purification : Employ reverse-phase HPLC with C18 columns, optimizing acetonitrile gradients based on retention factors (e.g., propiophenone derivatives show retention factor k=7k = 7 at 45% acetonitrile) .

Q. How can the crystal structure of this compound be determined experimentally?

Methodological Answer:

  • X-ray Diffraction (XRD) : Use SHELXL for refinement, leveraging its robustness in handling high-resolution or twinned data. Key steps include:
    • Data collection with modern detectors (replacing outdated photographic methods).
    • Structure solution via dual-space algorithms in SHELXD, followed by refinement in SHELXL with parameter constraints for methyl and methoxy groups .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina for high-throughput virtual screening. Key considerations:
    • Generate grid maps automatically around the target’s active site.
    • Validate docking poses using binding energy scores (ΔG\Delta G) and RMSD clustering. AutoDock Vina achieves 2x speed improvement over AutoDock 4 while maintaining accuracy .
  • Dynamic Simulations : Combine docking with molecular dynamics (MD) to assess conformational stability of ligand-receptor complexes.

Q. How can contradictory structural data from XRD and NMR be resolved?

Methodological Answer:

  • Cross-Validation : Compare XRD-derived bond lengths/angles with NMR 1H^1H-13C^{13}C HMBC correlations. For example:
    • Discrepancies in methoxy group orientation may arise from dynamic motion in solution (NMR) vs. static crystal packing (XRD).
    • Use DFT calculations to model solution-state conformers and reconcile differences .

Q. What analytical techniques are critical for characterizing degradation byproducts during stability studies?

Methodological Answer:

  • LC-MS/MS : Monitor hydrolytic or oxidative degradation products using high-resolution mass spectrometry.
  • GC-FID : Quantify volatile byproducts (e.g., demethylated derivatives) with flame ionization detection.
  • Safety Protocols : Segregate hazardous waste (e.g., chlorinated intermediates) and consult professional disposal services to comply with OSHA HCS guidelines .

Methodological Challenges and Solutions

Q. How to address low yields in asymmetric synthesis of this compound?

Methodological Answer:

  • Enzyme Engineering : Optimize microbial catalysts (e.g., R. mucilageinosa) via directed evolution to enhance substrate specificity.
  • Co-Solvent Systems : Add ionic liquids (e.g., [BMIM][PF6_6]) to improve substrate solubility and enzyme stability .

Q. How to validate the purity of chromatographically separated enantiomers?

Methodological Answer:

  • Chiral Stationary Phases (CSPs) : Use cellulose-based CSPs (e.g., Chiralcel OD-H) for HPLC, correlating elution order with circular dichroism (CD) spectra.
  • Van’t Hoff Analysis : Plot lnk\ln k vs. 1/T1/T to confirm enantiomer separation is entropy-driven .

Safety and Handling Considerations

Q. What safety protocols are essential for handling methoxy- and methyl-substituted propiophenones?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize dermal/airborne exposure.
  • Storage : Store in amber glass vials at –20°C under inert gas (N2_2) to prevent oxidation.
  • Emergency Procedures : Refer to GHS-compliant SDS sheets (e.g., Cayman Chemical’s guidelines) for spill management and first aid .

Future Research Directions

Q. What unexplored applications exist for this compound in materials science?

Methodological Answer:

  • Photoresist Development : Explore its UV absorption profile (λmax_{\text{max}} ~280 nm) for lithography applications.
  • Liquid Crystals : Functionalize the propiophenone core with alkyl chains to study mesophase behavior .

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